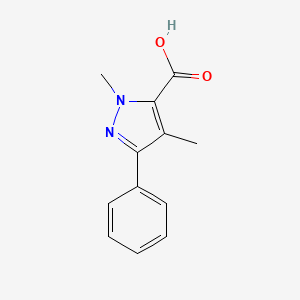

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(9-6-4-3-5-7-9)13-14(2)11(8)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJVXPEXYYRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . One common method includes the condensation of phenylhydrazine with acetylacetone under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often require refluxing in solvents like ethanol or acetic acid to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its pyrazole structure allows for modifications that can lead to various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. A study highlighted the synthesis of novel pyrazole hybrids that showed significant antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A structure-activity relationship investigation revealed that certain analogs possess potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways .

Pharmaceutical Development

Lead Compounds for Drug Design

Due to its structural similarity to known bioactive molecules, 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is explored as a lead compound in drug discovery. It has been investigated for its potential as an antagonist of the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating toxic responses to environmental pollutants .

Cancer Therapeutics

Recent studies have identified pyrazole derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound demonstrated IC50 values indicating their effectiveness in inhibiting tumor growth .

Agrochemical Applications

Herbicide Development

The compound has shown potential as a selective herbicide for controlling both monocot and dicot weeds in crops. Its application can be crucial in agricultural settings where it helps protect valuable crops such as wheat and corn from weed competition while minimizing damage to the crops themselves .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9k | Escherichia coli | 0.10 | |

| 9k | Bacillus subtilis | 0.50 | |

| CH-223191 | TCDD-induced AhR | N/A |

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase acidity and lipophilicity, whereas electron-donating groups (e.g., CH₃, OCH₃) improve solubility and resonance stability.

- Synthetic Flexibility : Pd-catalyzed cross-coupling and hydrolysis reactions are versatile for modifying pyrazole carboxylic acids.

- Biological Relevance : Structural variations significantly influence target affinity and pharmacokinetics, guiding rational drug design.

Biological Activity

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi. Studies have shown that it can inhibit the growth of various pathogens, including Escherichia coli and Candida albicans .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

- Antimalarial and Antileishmanial Activities : Pyrazole derivatives are known for their antimalarial and antileishmanial effects. This compound has demonstrated efficacy against Plasmodium species and Leishmania parasites in preliminary studies .

Pharmacological Effects

The pharmacological profile of this compound includes:

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 40 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Research : In a carrageenan-induced paw edema model, the compound demonstrated an inhibition rate of 76% for TNF-α release compared to 86% for diclofenac sodium, indicating comparable anti-inflammatory effects .

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa, A549) where it exhibited IC50 values ranging from 20 to 40 µM, suggesting moderate cytotoxicity and potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid?

- Methodology :

- Pd-catalyzed cross-coupling : Adapt protocols from analogous pyrazole synthesis (e.g., Suzuki-Miyaura coupling in ). Use Pd(PPh3)4 with aryl boronic acids in degassed DMF/H2O (3:1) at 80°C for 12–16 hours .

- Cyclocondensation : React β-ketoesters with phenylhydrazine derivatives under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core, followed by carboxylation .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core formation | Phenylhydrazine, HCl/EtOH, reflux, 6h | 65–70 | >95% |

| Carboxylation | CO2 gas, K2CO3, DMF, 100°C, 24h | 50–55 | 90–92% |

Q. How can spectroscopic techniques resolve ambiguities in structural characterization?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Compare chemical shifts of methyl (δ 2.1–2.5 ppm) and phenyl (δ 7.2–7.6 ppm) groups with similar pyrazoles (e.g., ).

- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>−1</sup>) and C=O (~1680 cm<sup>−1</sup>) .

- X-ray crystallography : Use monoclinic P2/c space group parameters (analogous to ) for resolving steric effects of substituents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density at the carboxylic acid group and pyrazole nitrogen .

- Molecular docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina. Compare with docking results for 5-(4-chlorophenyl) derivatives ( ) .

- Example Table :

| Parameter | Value |

|---|---|

| HOMO (eV) | −6.2 |

| LUMO (eV) | −1.8 |

| Binding energy (kcal/mol) | −8.5 |

Q. How to address contradictory solubility or stability data in different solvents?

- Methodology :

- Solubility screening : Test in DMSO, EtOH, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~270 nm) .

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Critical Analysis :

- Contradictions may arise from residual solvents (e.g., DMF in ) or polymorphic forms (as seen in ).

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.